(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a phenyl ring, which is further substituted with dichloro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzodiazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the dichloro and methoxy groups at the desired positions.
Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile moiety through a Knoevenagel condensation reaction between the substituted benzodiazole and an appropriate aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Materials Science: Applications in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,4-DICHLORO-5-METHOXYPHENYL)PROP-2-ENENITRILE
- (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DICHLORO-4-METHOXYPHENYL)PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)PROP-2-ENENITRILE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichloro and methoxy groups in specific positions on the phenyl ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c1-23-16-10(7-12(18)8-13(16)19)6-11(9-20)17-21-14-4-2-3-5-15(14)22-17/h2-8H,1H3,(H,21,22)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBMAMRMNULTB-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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